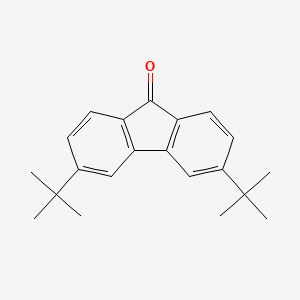

3,6-DI-Tert-butyl-9H-fluoren-9-one

Vue d'ensemble

Description

3,6-DI-Tert-butyl-9H-fluoren-9-one is a chemical compound with the molecular formula C21H24O . It is a white crystalline powder .

Synthesis Analysis

The synthesis of 3,6-DI-Tert-butyl-9H-fluoren-9-one can be achieved from 3,6-DI-TERT-BUTYLFLUORENE . The exact process and conditions for this synthesis are not specified in the available resources.Molecular Structure Analysis

The molecular structure of 3,6-DI-Tert-butyl-9H-fluoren-9-one consists of 21 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The InChI Key is IWUHFBNEZZKUEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,6-DI-Tert-butyl-9H-fluoren-9-one has a melting point of 209-212°C . More detailed physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Approaches: Research by Dilmaghani and Pur (2011) involved the synthesis of a novel symmetrical 3,6-bis derivative of 3,6-DI-Tert-butyl-9H-fluoren-9-one using palladium-catalyzed coupling, showcasing its potential in molecular synthesis (Dilmaghani & Pur, 2011).

- Material Characterization: Studies by Huang et al. (2014) on bipolar materials for thermally activated delayed fluorescence (TADF) utilized derivatives of 3,6-DI-Tert-butyl-9H-fluoren-9-one. They examined its electronic and photophysical properties, revealing insights into its utility in material sciences (Huang et al., 2014).

Photochemical Properties

- Photoisomerization Studies: Barr et al. (2005) investigated the photoisomerization of 2-tert-butyl derivatives of 9H-fluoren-9-one. Their research contributes to understanding the photoactive properties in molecular devices (Barr et al., 2005).

Chemical Behavior and Applications

- Chemical Reactivity: Könemann et al. (1997) examined the chemical behavior of derivatives of 9H-fluoren-9-one, exploring the formation of η5-(1-Azapentadienyl)lithium derivative and its dynamic properties in solution. This research is pivotal in understanding the reactivity and applications in organic chemistry (Könemann et al., 1997).

Potential in Polymer and Material Science

- Development of Polyimides: Research by Lang et al. (2016) focused on synthesizing novel diamine monomers derived from 9H-fluoren-9-one for polyimide production. Their work demonstrates the compound's relevance in creating materials with high thermal stability and transparency, relevant for various industrial applications (Lang et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds, such as tert-butyl units, are known to interact with singlet and triplet excitons .

Mode of Action

It is suggested that tert-butyl units, which are structurally similar, can reduce the singlet–triplet splitting (δe st) of compounds, leading to a more efficient reverse inter-system crossing (risc) process .

Biochemical Pathways

The risc process, which is influenced by similar compounds, plays a crucial role in the energy transfer processes in photophysical and photochemical reactions .

Result of Action

Similar compounds are known to influence the energy transfer processes in photophysical and photochemical reactions .

Propriétés

IUPAC Name |

3,6-ditert-butylfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O/c1-20(2,3)13-7-9-15-17(11-13)18-12-14(21(4,5)6)8-10-16(18)19(15)22/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEKTTAFOPSBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-DI-Tert-butyl-9H-fluoren-9-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

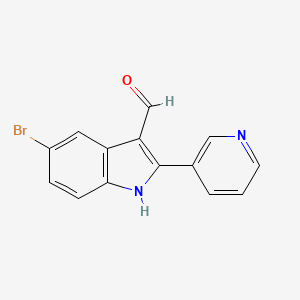

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)